molecular formula C11H14O B15349547 (1,2-Dimethyl-2-propenyloxy)benzene

(1,2-Dimethyl-2-propenyloxy)benzene

Cat. No.: B15349547
M. Wt: 162.23 g/mol
InChI Key: RXBWADBQQPTEMI-UHFFFAOYSA-N
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Description

(1,2-Dimethyl-2-propenyloxy)benzene: is an organic compound with the molecular formula C₁₁H₁₆. It is a derivative of benzene, where a propenyl group is attached to the benzene ring via an oxygen atom, and two methyl groups are attached to the second carbon of the propenyl chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dimethyl-2-propenyloxy)benzene typically involves the reaction of benzene with 1,2-dimethylpropene in the presence of a strong base, such as potassium tert-butoxide, under controlled conditions. The reaction proceeds through the formation of a benzene oxide intermediate, which is then reduced to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

(1,2-Dimethyl-2-propenyloxy)benzene: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.

  • Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alkenes.

  • Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Electrophiles like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used in substitution reactions.

Major Products Formed:

  • Oxidation: Products include benzene-1,2-dimethyl-2-propenyl alcohol, benzene-1,2-dimethyl-2-propenyl ketone, and benzene-1,2-dimethyl-2-propenyl carboxylic acid.

  • Reduction: Products include 1,2-dimethylpropylbenzene and 1,2-dimethylpropene.

  • Substitution: Products include nitro-substituted and sulfonated derivatives of the compound.

Scientific Research Applications

(1,2-Dimethyl-2-propenyloxy)benzene: has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

  • Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

(1,2-Dimethyl-2-propenyloxy)benzene: is similar to other benzene derivatives, such as 1,2-dimethoxybenzene and 1,2-dimethylpropylbenzene . its unique structure, particularly the presence of the propenyl group, distinguishes it from these compounds. The propenyl group enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to fulfill.

Comparison with Similar Compounds

  • 1,2-Dimethoxybenzene

  • 1,2-Dimethylpropylbenzene

  • 1,2-Dimethyl-2-propenylbenzene

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

3-methylbut-3-en-2-yloxybenzene

InChI

InChI=1S/C11H14O/c1-9(2)10(3)12-11-7-5-4-6-8-11/h4-8,10H,1H2,2-3H3

InChI Key

RXBWADBQQPTEMI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C)C)OC1=CC=CC=C1

Origin of Product

United States

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